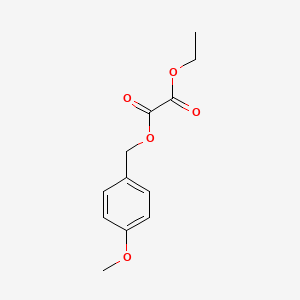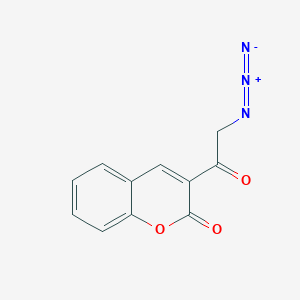![molecular formula C15H20N4O B12569737 (2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone CAS No. 305809-72-7](/img/structure/B12569737.png)
(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone is a complex organic compound that features both imidazole and pyrrolidine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole derivative, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, sodium borohydride.
Catalysts: Palladium on carbon, copper complexes.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of (2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the pyrrolidine moiety can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
4-ANPP (4-anilinopiperidine): Another intermediate in the production of fentanyl analogues.
Uniqueness
(2-{[(4,5-Dihydro-1H-imidazol-2-yl)methyl]amino}phenyl)(pyrrolidin-1-yl)methanone is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and interactions with biological targets. This dual functionality distinguishes it from other similar compounds that may only contain one type of functional group.
Propriétés
Numéro CAS |
305809-72-7 |
|---|---|
Formule moléculaire |
C15H20N4O |
Poids moléculaire |
272.35 g/mol |
Nom IUPAC |
[2-(4,5-dihydro-1H-imidazol-2-ylmethylamino)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H20N4O/c20-15(19-9-3-4-10-19)12-5-1-2-6-13(12)18-11-14-16-7-8-17-14/h1-2,5-6,18H,3-4,7-11H2,(H,16,17) |
Clé InChI |
SMQKTFWONSPSLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C(=O)C2=CC=CC=C2NCC3=NCCN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[[4-(2-Methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12569668.png)

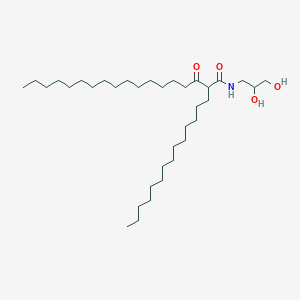
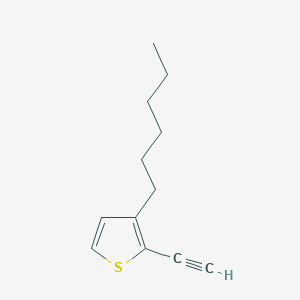
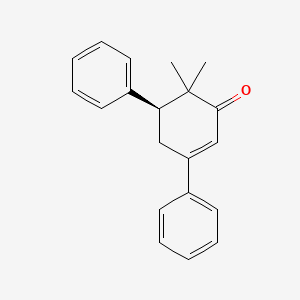


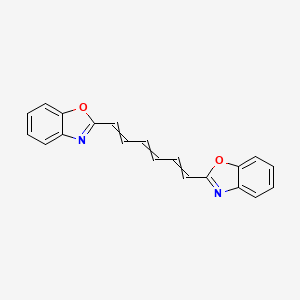
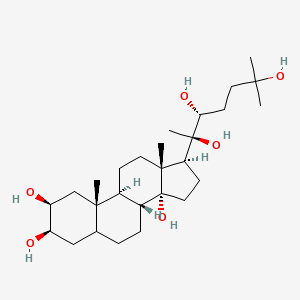
![Ethyl 2-amino-3-[tri(propan-2-yl)silyl]benzoate](/img/structure/B12569723.png)
![4-[4-(Octadecylsulfanyl)butanamido]benzoic acid](/img/structure/B12569727.png)
